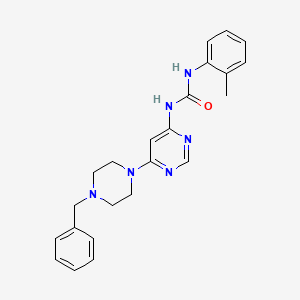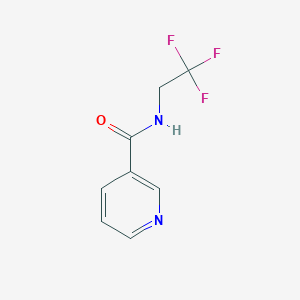
(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another method involves the reaction of 7-amino-4-methylcoumarin with organic halides .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using both experimental and theoretical methods . The electronic structures of the molecules have been explored using Kamlet–Taft and Catalan models .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of benzylamine and 4-carboxybenzaldehyde in ethanol , and the reaction of 7-amino-4-methylcoumarin with organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the electronic absorption spectra, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and solvent accessibility surface of these compounds have been calculated using DFT (B3LYP)/6-311++G (d,p) theory and method .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The Schiff base derived from 4-aminoantipyrine, closely related to the specified compound, has been studied for its efficiency as a corrosion inhibitor on mild steel in sulfuric acid solutions. Research shows that these inhibitors behave effectively, even at low concentrations, by adsorbing on the mild steel and blocking active sites. The inhibitor's effectiveness has been confirmed through various methods like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy (Al-amiery et al., 2014).
Synthesis and Characterization
Novel compounds structurally similar to the requested molecule have been synthesized, like 4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. These compounds are characterized based on elemental analysis and spectral data, providing insights into their chemical properties and potential applications (Naganagowda & Petsom, 2012).
Fluorescent Properties
Some Schiff base analogs derived from 4-aminoantipyrine exhibit interesting fluorescent properties with large Stokes shifts and dual emission. These compounds could be potential candidates for applications in fluorescence spectroscopy, and their molecular interactions and electronic properties have been analyzed through density functional theory calculations (Alam et al., 2015).
Photocatalytic Applications
Copper(II)-catalyzed hydrocarboxylation of imines using carbon dioxide has been studied with Schiff Base derivatives similar to the specified compound. These studies provide insights into the potential use of these compounds in synthesizing α-unsaturated aminocarboxylic acids, highlighting their potential role in pharmaceutical applications (Gordon et al., 2022).
Optical Properties Studies
The optical properties of antipyrine derivatives, closely related to the requested compound, have been studied in thin films. These studies provide information about their absorption, refraction properties, and potential application in materials science (El-Ghamaz et al., 2017).
Anticancer Activity
Some pyrazole derivatives have been synthesized and tested for their antitumor activity. Compounds with a similar structure to the requested molecule showed significant inhibitory activity against certain cancer cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on similar compounds involve the development of new synthetic routes and the exploration of their diverse biological activities. For instance, indole derivatives, which have a similar structure, have shown potential in various biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Eigenschaften
IUPAC Name |
4-[(4-ethylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-16-10-12-17(13-11-16)14-21-19-15(2)22(3)23(20(19)24)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVMNQOXRWFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)





![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)


![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)